N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a benzofuran moiety, a hydroxypropyl linker, and a methyl-substituted pyrazole ring. Sulfonamides are well-known for their pharmacological versatility, including applications as enzyme inhibitors, antimicrobials, and anticancer agents . The benzofuran group in this compound may enhance lipophilicity and receptor-binding affinity, while the pyrazole-sulfonamide core is structurally analogous to kinase inhibitors reported in recent literature .
Synthetic routes for analogous sulfonamide-pyrazole hybrids typically involve nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of related compounds (e.g., benzenesulfonamide derivatives in and pyrazolopyrimidine analogs in ) . Crystallographic characterization, if performed, might employ SHELX software, which remains a gold standard for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-15(19,14-7-11-5-3-4-6-13(11)22-14)10-17-23(20,21)12-8-16-18(2)9-12/h3-9,17,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJYCZJSJXUODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be introduced via a condensation reaction involving hydrazine and a 1,3-diketone . The sulfonamide group is then added through a sulfonation reaction using chlorosulfonic acid followed by amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) participates in characteristic acid/base-mediated and nucleophilic reactions.
Pyrazole Ring Modifications
The 1-methylpyrazole ring undergoes electrophilic substitution and coordination reactions.
Electrophilic Substitution
Metal Coordination
The pyrazole nitrogen coordinates with transition metals:
-
Cu(II) : Forms [Cu(L)₂Cl₂] complexes (L = deprotonated pyrazole) with λₘₐₓ = 650 nm (d-d transition) .
-
Pd(0) : Catalyzes Suzuki-Miyaura couplings at C-4 position.
Benzofuran Moiety Transformations
The benzofuran system shows limited reactivity due to aromatic stabilization but participates in:
Hydroxypropyl Chain Reactions
The 2-hydroxypropyl group undergoes typical alcohol reactions:
| Reaction | Reagent/Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Esterification | Ac₂O, H₂SO₄ (cat.), 60°C, 4 h | Acetylated hydroxypropyl derivative | Racemization observed (60:40 R/S). |
| Oxidation | PCC/CH₂Cl₂ (RT, 6 h) | 2-Oxopropyl derivative | Ketone stable under inert atmosphere. |
Cross-Functional Group Interactions
Competitive reactivity between functional groups:
Stability Under Physiological Conditions
Critical for pharmacological applications:
Scientific Research Applications
Antidiabetic Applications
Research has indicated that derivatives of sulfonamides, including compounds similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, exhibit antidiabetic properties. For instance, studies have shown that certain benzenesulfonamide derivatives demonstrate significant hypoglycemic effects in diabetic models, suggesting that structural modifications could enhance their efficacy as antidiabetic agents .
Anticancer Potential
Compounds featuring the pyrazole moiety have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.
Case Study : A clinical trial involving similar pyrazole-based compounds reported a partial response in 30% of patients with advanced solid tumors after treatment, highlighting the potential of this class of compounds in oncology .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies evaluating its efficacy against Gram-positive and Gram-negative bacteria revealed moderate antibacterial activity.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
This data suggests that while the compound has potential as an antimicrobial agent, further optimization may be necessary to enhance its potency against resistant strains .
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the pyrazole ring can inhibit enzyme activity by binding to the active site. The sulfonamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Structural and Functional Insights:
Benzofuran vs. Phenyl/Fluorophenyl Substituents :
- The target compound’s benzofuran moiety may confer enhanced π-π stacking interactions in hydrophobic binding pockets compared to the phenyl group in 1j . However, fluorophenyl groups (e.g., in Example 53 ) often improve metabolic stability and membrane permeability due to electronegativity and reduced susceptibility to oxidative metabolism .
Pyrazole Core Variations :
- The 1-methylpyrazole in the target compound contrasts with the pyrazolopyrimidine in Example 53 , which has a fused ring system likely enhancing ATP-binding affinity in kinase targets .
Pharmacokinetic Considerations :
- The hydroxypropyl linker in the target compound could increase solubility relative to more hydrophobic analogs like Example 53 , though this may come at the cost of reduced cell permeability .
Sulfonamide Functionality :
- Sulfonamides are critical for hydrogen bonding with target proteins (e.g., carbonic anhydrase or kinase ATP-binding sites). The absence of electron-withdrawing groups (e.g., fluorine in Example 53 ) in the target compound may reduce its binding potency but improve synthetic accessibility .
Research Implications and Limitations
Key limitations include:
- Lack of in vitro/vivo data : Pharmacodynamic and toxicity profiles remain speculative.
- Synthetic challenges : Benzofuran incorporation may complicate synthesis compared to simpler aryl groups .
Further studies should prioritize crystallographic analysis (using SHELX-based methods ) and enzymatic assays to validate hypothesized mechanisms.
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that combines a benzofuran moiety with a pyrazole and sulfonamide group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide. Its molecular formula is C15H17N3O4S, with a molecular weight of 345.38 g/mol. The presence of the benzofuran and pyrazole structures contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds with benzofuran and pyrazole structures exhibit significant anti-inflammatory effects. For instance, studies have shown that benzofuran derivatives can reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. The compound in focus has been linked to the inhibition of NF-κB activity, a key regulator in inflammatory responses .
In vitro assays demonstrated that this compound stabilizes human red blood cell membranes, indicating potential protective effects against hemolysis induced by oxidative stress .
| Compound | Cytokine Reduction (%) | NF-κB Inhibition |
|---|---|---|
| Benzofuran Derivative I | 93.8% (TNF) | Significant |
| Benzofuran Derivative II | 98% (IL-1) | Significant |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .
Additionally, it was found to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to standard antibiotics like ciprofloxacin, suggesting its potential as an alternative antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 9.80 |
| S. aureus | 10.00 |
| P. aeruginosa | 15.00 |
3. Antioxidant Activity
The antioxidant capabilities of the compound were assessed using DPPH scavenging assays, where it demonstrated high scavenging percentages between 84% and 90%. This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic benefits in oxidative stress-related conditions .
Case Studies and Research Findings
Recent studies have highlighted the importance of benzofuran derivatives in drug design due to their multifaceted biological activities:
- A study published in MDPI indicated that benzofuran-pyrazole compounds showed significant anti-inflammatory effects, with stabilization percentages of HRBC membranes ranging from 86.70% to 99.25% .
- Another investigation focused on the synthesis of similar compounds reported substantial cytotoxicity against various cancer cell lines, emphasizing the anticancer potential of pyrazole derivatives .
Q & A
Q. How can researchers optimize the synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide to improve yield and purity?
Methodological Answer :
- Coupling Reaction Optimization : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfonamide bond formation, as demonstrated in benzofuran-acetic acid derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency for similar sulfonamide syntheses .
- Purification : Employ gradient elution chromatography (e.g., pentane/EtOAc) to isolate the compound, ensuring >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm the benzofuran, pyrazole, and hydroxypropyl moieties. Cross-reference with analogous structures (e.g., 2-(benzofuran-2-yl)propanoic acid derivatives) .
- FT-IR : Validate functional groups (e.g., sulfonamide S=O stretch at ~1284 cm⁻¹, hydroxyl O-H stretch at ~3271 cm⁻¹) .
- HRMS : Confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and compare with stability profiles of structurally related sulfonamides .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal cytochrome P450 enzymes) based on benzofuran derivatives’ antifungal mechanisms .
- MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate conformational stability and ligand-protein binding free energies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability. Compare with benzofuran-sulfonamide analogs’ activity ranges .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
Q. What strategies are effective for designing derivatives to enhance solubility without compromising activity?
Methodological Answer :
- Co-polymer Conjugation : Attach polyethylene glycol (PEG) chains to the hydroxypropyl group, leveraging methodologies from HPMA-based drug delivery systems .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxypropyl moiety, as seen in sulfonamide prodrugs for improved aqueous solubility .
Experimental Design & Data Analysis
Q. How should researchers design a structure-activity relationship (SAR) study for this compound?
Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with variations in the benzofuran (e.g., halogenation) and pyrazole (e.g., substituent positioning) moieties. Use antifungal/antibacterial assays to correlate structural changes with activity .
- Data Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .
Q. What crystallographic methods determine the compound’s stereochemistry and conformation?
Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., EtOAc/hexane). Refine structures using SHELXL, referencing sulfonamide derivatives with resolved chiral centers .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain packing behavior .
Contradiction Analysis
Q. How can conflicting solubility data from different studies be reconciled?
Methodological Answer :
- Solvent System Comparison : Test solubility in DMSO, PBS, and simulated gastric fluid, as discrepancies often arise from solvent polarity differences .
- Thermodynamic Solubility vs. Kinetic Solubility : Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (nephelometry) to clarify reported values .
Methodological Validation
Q. What orthogonal assays validate the compound’s mechanism of action in antimicrobial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
